molecular formula C21H23ClFNO4S B2996537 2-(4-Chlorophenoxy)-1-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-methylpropan-1-one CAS No. 2034383-61-2

2-(4-Chlorophenoxy)-1-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-methylpropan-1-one

Cat. No.: B2996537
CAS No.: 2034383-61-2
M. Wt: 439.93
InChI Key: QHWHUDPRRXEWPP-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-1-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-methylpropan-1-one is a useful research compound. Its molecular formula is C21H23ClFNO4S and its molecular weight is 439.93. The purity is usually 95%.
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Scientific Research Applications

Novel Antibacterial Agents

Research has identified compounds with structures related to 2-(4-Chlorophenoxy)-1-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-methylpropan-1-one as potent antibacterial agents. One such compound, 2-chloro-1-(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-2-phenylpropan-1-one, has been shown to have specific activity against anaerobic bacteria, acting as a pro-drug that liberates lethal species within the target bacterial cell. This indicates the potential for derivatives to be developed into novel antibacterial treatments with specific targeting mechanisms (Dickens et al., 1991).

Structural Characterization and Material Science

A study focusing on the synthesis and structural characterization of isostructural thiazoles has provided insights into the molecular structure and potential applications of related compounds in material sciences. The research highlights the crystal structure determination of compounds with similar fluorophenyl groups, suggesting their utility in designing new materials with specific optical or structural properties (Kariuki et al., 2021).

Regioselective Lithiations

Investigations into the regioselective lithiations of thiazole-containing compounds reveal the chemical reactivity and potential synthetic utility of these molecules. For example, 2-(3,5-dichlorophenyl)-2-(4-fluorophenyl)-1,3-dioxolane undergoes deprotonation with butyllithium, leading to derivatives that could be useful in synthesizing more complex molecules. This demonstrates the compound's relevance in organic synthesis, potentially aiding in the development of new pharmaceuticals or chemical intermediates (Porcs-Makkay & Simig, 2009).

Antipathogenic Activity

The synthesis and antipathogenic evaluation of thiourea derivatives show that compounds with chlorophenyl and fluorophenyl substituents have significant activity against bacteria, particularly Pseudomonas aeruginosa and Staphylococcus aureus. These findings indicate that structurally related compounds could serve as a basis for developing novel antimicrobial agents with enhanced antibiofilm properties, addressing the challenge of bacterial resistance (Limban et al., 2011).

Properties

IUPAC Name

2-(4-chlorophenoxy)-1-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClFNO4S/c1-21(2,28-16-9-7-15(22)8-10-16)20(25)24-12-11-19(29(26,27)14-13-24)17-5-3-4-6-18(17)23/h3-10,19H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHWHUDPRRXEWPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N1CCC(S(=O)(=O)CC1)C2=CC=CC=C2F)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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